Solvent red 1

Description

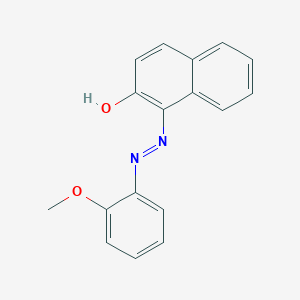

Structure

2D Structure

Properties

IUPAC Name |

1-[(2-methoxyphenyl)diazenyl]naphthalen-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14N2O2/c1-21-16-9-5-4-8-14(16)18-19-17-13-7-3-2-6-12(13)10-11-15(17)20/h2-11,20H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ALLOLPOYFRLCCX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1N=NC2=C(C=CC3=CC=CC=C32)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3061635 | |

| Record name | C.I. Solvent Red 1 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3061635 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

278.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Reddish-brown powder; [MSDSonline] | |

| Record name | Oil Pink | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/6450 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Solubility |

Water solubility = 3.3X10-4 mg/L at 25 °C | |

| Record name | OIL PINK | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2145 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

0.00000001 [mmHg] | |

| Record name | Oil Pink | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/6450 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

1229-55-6 | |

| Record name | Solvent Red 1 | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1229-55-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Solvent Red 1 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001229556 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sudan R | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=45194 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Sudan R | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=11232 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Naphthalenol, 1-[2-(2-methoxyphenyl)diazenyl]- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | C.I. Solvent Red 1 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3061635 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-[(2-methoxyphenyl)azo]-2-naphthol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.608 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | SOLVENT RED 1 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J95C286WK5 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | OIL PINK | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2145 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

183 °C | |

| Record name | OIL PINK | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2145 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: Solvent Red 1 is synthesized through an azo coupling reaction. This involves the reaction of diazonium salts with aromatic compounds. The typical synthetic route includes the following steps:

Diazotization: An aromatic amine, such as aniline, is treated with nitrous acid to form a diazonium salt.

Coupling Reaction: The diazonium salt is then reacted with a coupling component, such as 2-naphthol, in an alkaline medium to form the azo dye.

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale batch processes. The reaction conditions are carefully controlled to ensure high yield and purity. The process typically includes:

Mixing: The reactants are mixed in a reactor.

Reaction: The mixture is maintained at a specific temperature and pH to facilitate the coupling reaction.

Isolation: The product is isolated by filtration or centrifugation.

Purification: The crude product is purified through recrystallization or other suitable methods.

Chemical Reactions Analysis

Reduction Reactions

Azo dyes are susceptible to reductive cleavage of the -N=N- bond. For Solvent Red 1:

-

Reagents : Sodium dithionite (Na₂S₂O₄), zinc in acidic conditions, or catalytic hydrogenation.

-

Products : Reduction yields two aromatic amines:

-

2-methoxyaniline (from the 2-methoxyphenyl group).

-

2-naphthol (from the naphthol moiety).

-

| Reaction Conditions | Major Products | By-Products |

|---|---|---|

| Zn/HCl (acidic) | 2-methoxyaniline, 2-naphthol | Trace sulfonated derivatives |

| Na₂S₂O₄ (alkaline) | Same as above | Sodium sulfite |

Safety Note : Reduction products like 2-methoxyaniline are classified as potential mutagens .

Oxidation Reactions

The azo group and aromatic rings may undergo oxidation under harsh conditions:

-

Reagents : Potassium permanganate (KMnO₄), hydrogen peroxide (H₂O₂), or chromic acid (H₂CrO₄).

-

Products :

-

Quinones (from naphthol oxidation).

-

Nitro derivatives (if oxidation targets the methoxy group).

-

| Oxidizing Agent | Temperature | Major Products |

|---|---|---|

| KMnO₄ in H₂SO₄ | 80–100°C | 1,2-naphthoquinone |

| H₂O₂/Fe²⁺ (Fenton’s reagent) | 25–40°C | Hydroxylated naphthol derivatives |

Industrial Relevance : Oxidation is avoided during dye synthesis to preserve color integrity .

Substitution Reactions

Electrophilic substitution occurs on the aromatic rings:

-

Nitration : Introduces nitro groups at positions activated by the methoxy or hydroxyl substituents.

-

Sulfonation : Adds sulfonic acid groups, enhancing water solubility.

| Reaction Type | Reagents | Position of Substitution |

|---|---|---|

| Nitration | HNO₃/H₂SO₄ | Para to methoxy group |

| Sulfonation | H₂SO₄ (oleum) | Ortho to hydroxyl group |

Mechanism : The methoxy group (-OCH₃) directs electrophiles to the para position, while the hydroxyl group (-OH) activates the ortho/para positions on the naphthol ring .

Environmental Degradation

Under environmental conditions, this compound undergoes:

-

Photodegradation : UV light induces bond cleavage, forming smaller aromatic fragments.

-

Microbial Degradation : Soil bacteria (e.g., Pseudomonas spp.) reduce the azo bond, producing amines .

| Degradation Pathway | Conditions | Major Products |

|---|---|---|

| Photolysis | UV light (λ = 254 nm) | Methoxybenzene derivatives |

| Biodegradation | Aerobic, pH 6–8 | 2-methoxyaniline, CO₂ |

Stability and Incompatibilities

This compound reacts hazardously with:

Scientific Research Applications

Textile Industry

Solvent Red 1 has historically been used as a dye in textiles, providing a bright red hue to fabrics. Although its use has declined due to regulatory scrutiny and health concerns, it remains relevant in certain niche applications where colorfastness and vibrancy are critical.

Plastics and Polymers

The dye is also employed in coloring plastics, particularly in products requiring a vivid red shade. It is added to polymer formulations to enhance aesthetic appeal and product differentiation.

Cosmetics

While not widely used today, this compound has been evaluated for potential applications in cosmetics. Regulatory assessments have raised concerns about its safety profile, leading to limited use in cosmetic formulations due to potential skin sensitization and irritation effects .

Industrial Applications

In addition to textiles and plastics, this compound is used in various industrial applications, including inks and coatings. Its ability to provide strong coloration makes it suitable for printing inks and surface coatings.

Historical Use in Food Coloring

Historically, this compound was sometimes used as a food coloring agent; however, this practice has largely ceased due to health regulations and the availability of safer alternatives.

Toxicological Profile

The toxicological data on this compound indicate several concerns regarding its safety:

- Acute Toxicity : Studies suggest that this compound exhibits low acute toxicity with an LD50 greater than 5 g/kg for oral exposure in rats . However, conflicting results exist regarding its irritant properties on skin and eyes.

- Mutagenicity : The compound has shown mixed results in mutagenicity studies. While some tests indicated no mutagenic effects, others suggested weak mutagenic potential under specific conditions .

- Environmental Impact : Regulatory assessments have concluded that while this compound may persist in the environment, it does not accumulate significantly or pose a direct threat to organisms at current exposure levels .

Regulatory Status

Regulatory bodies such as Health Canada have assessed this compound under various chemical management initiatives. The findings indicate that while the dye poses some risks, it is not currently manufactured or imported into Canada, thus limiting its environmental impact . The compound's use is subject to significant new activity provisions, requiring further assessment before any new applications are permitted.

Case Study 1: Textile Application

A study examining the application of this compound in textile dyeing highlighted its effectiveness in achieving vibrant colors with good wash fastness. However, the study also noted regulatory challenges due to health concerns associated with azo dyes.

Case Study 2: Safety Assessment

A comprehensive safety assessment conducted by Health Canada evaluated the potential risks associated with this compound. The assessment concluded that while the dye could pose risks under certain conditions, current levels of exposure do not warrant immediate concern for human health or the environment .

Mechanism of Action

The mechanism of action of Solvent Red 1 involves its interaction with molecular targets through its azo group. The azo group can undergo trans-cis isomerization under light exposure, leading to changes in the dye’s properties. This property is exploited in various applications, such as photo-switchable materials and light-induced molecular motors .

Comparison with Similar Compounds

Solvent Red 27 (Oil Red O)

- Structure : 1-[[4-[(2,5-Dimethylphenyl)azo]-2,5-dimethylphenyl]azo]-2-naphthol (C₂₆H₂₄N₄O) .

- Properties: Broader absorption spectrum (λmax ~500–550 nm) due to extended conjugation from additional methyl and azo groups. Lower solubility in non-polar solvents compared to Solvent Red 1 but higher affinity for lipids, making it a preferred biological stain . Thermal stability: Decomposes at ~200°C, less stable than this compound .

Solvent Red 24

Solvent Red 212 (Polysynthren Red GG)

- Structure : Nickel-complexed azo dye (C₂₉H₁₇N₂NiO₄) .

- Properties: Superior heat resistance (>300°C) and lightfastness (Grade 7–8), outperforming this compound in outdoor applications. Limited solubility in non-polar solvents due to metal complexation .

Photophysical and Solvatochromic Behavior

Absorption and Emission

| Compound | λmax (nm) in Hexane | λmax (nm) in DCM | Fluorescence Quantum Yield (Φ) |

|---|---|---|---|

| This compound | 485 | 518 | 0.45 (DCM) |

| Solvent Red 27 | 510 | 540 | 0.32 (DCM) |

| Solvent Red 24 | 465 | 495 | 0.68 (Methanol) |

- This compound exhibits a bathochromic shift (33 nm) in dichloromethane (DCM) compared to hexane, consistent with its sensitivity to solvent polarity via Kamlet-Taft parameters (π*, α, β) .

- Solvent Red 24 shows higher Φ due to restricted non-radiative decay in polar solvents, unlike this compound, which undergoes aggregation-induced quenching in aqueous media .

Solvatochromism

- This compound: Emission shifts from 529 nm (hexane) to 662 nm (DMSO), demonstrating strong ICT character. This shift is less pronounced in Solvent Red 212, which shows minimal solvatochromism due to rigid metal-complexed structure .

- Triphenylamine-based dyes (e.g., derivatives in ) exhibit red-shifted absorption (~50 nm) and higher Φ (up to 0.86) compared to this compound, highlighting the role of electron-donating groups in enhancing photophysical performance .

Research Findings and Trends

- Hybrid Dyes : Recent studies (e.g., ) combine azo and carbazole units to achieve λmax >600 nm with Φ >0.8, surpassing this compound in near-infrared applications .

Biological Activity

Solvent Red 1, chemically known as 2-Naphthalenol, 1-[(2-methoxyphenyl)azo]-, is a synthetic azo dye primarily used in various industrial applications, including textiles and plastics. This compound has garnered attention not only for its coloring properties but also for its potential biological activities, which may have implications for human health and environmental safety. This article reviews the biological activity of this compound, focusing on its toxicity, mutagenicity, and environmental impact based on diverse research findings.

- CAS Number : 1229-55-6

- Molecular Formula : C15H12N2O

- Molecular Weight : 240.26 g/mol

Toxicity and Mutagenicity

Research indicates that this compound may pose certain health risks due to its potential genotoxic effects. A study conducted by the European Commission highlighted the need for comprehensive assessments of azo dyes, including this compound, for their mutagenic potential using models such as Salmonella typhimurium .

- Genotoxicity Tests : Various tests have been employed to evaluate the genotoxic potential of this compound. These include:

- Ames Test : Used to assess mutagenicity in bacteria.

- Chromosomal Aberration Tests : Evaluating the effects on mammalian cells.

Results from these studies suggest that while some azo dyes exhibit significant mutagenic properties, this compound's genotoxicity remains a subject of ongoing research.

Environmental Impact

The Government of Canada conducted a screening assessment of this compound due to concerns about its persistence in the environment and potential bioaccumulation in organisms. Findings indicated that while this compound may remain in the environment for extended periods, it is not expected to accumulate significantly or directly harm aquatic life .

| Parameter | Assessment Result |

|---|---|

| Persistence | May remain in the environment |

| Bioaccumulation | Unlikely to accumulate significantly |

| Harm to Organisms | Not expected to cause direct harm |

Case Study 1: Mutagenicity Assessment

A systematic review was conducted to evaluate the mutagenic effects of various azo dyes, including this compound. The study utilized a battery of tests that included:

- In vitro assays on mammalian cell lines.

- In vivo assessments using rodent models.

The results indicated that while some azo dyes demonstrated strong mutagenic effects, this compound showed lower levels of mutagenicity compared to others in its class .

Case Study 2: Environmental Persistence

In an environmental study assessing various industrial dyes, researchers found that this compound exhibited moderate persistence in aquatic environments. The study monitored concentrations of the dye in river systems and found that although it was detectable, levels were below those considered harmful to aquatic life .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.